molecular formula C11H15N3 B1491643 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-57-3

6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491643
CAS RN: 2098023-57-3
M. Wt: 189.26 g/mol
InChI Key: ROEWBQZSSSFOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of imidazo[1,2-b]pyrazoles . It has a molecular formula of C11H15N3. This compound is a potential non-classical isostere of indole .


Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazoles involves a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . The full functionalization of the 1H-imidazo[1,2-b]pyrazole followed by a SEM-deprotection leads to the tetra-substituted product .


Molecular Structure Analysis

The molecular structure of “6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” consists of a five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .

Scientific Research Applications

Drug Solubility Improvement

The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole has been shown to significantly improve solubility in aqueous media. This could be applied to enhance the formulation of drugs that require better solubility for effective delivery .

Antitubercular Activity

Imidazo[1,2-b]pyrazole derivatives have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. This suggests potential use in developing new antituberculosis drugs .

Catalyst-Free Synthesis

A solvent- and catalyst-free method for synthesizing imidazo[1,2-a]pyridines has been developed, which could be adapted for the synthesis of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole derivatives in an environmentally friendly and cost-effective manner .

Multicomponent Reactions

Imidazo[1,2-a]pyrimidine-based pyran analogs have been synthesized through one-pot multicomponent reactions. This method could be utilized to create novel derivatives of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole with potential biological activity .

Future Directions

The future directions for “6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” and similar compounds involve further exploration of their potential as non-classical isosteres of indole . Additionally, there is interest in synthesizing structurally diverse pyrazole derivatives due to their diverse and valuable synthetical, biological, and photophysical properties .

properties

IUPAC Name

6-cyclohexyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h6-9,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEWBQZSSSFOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.